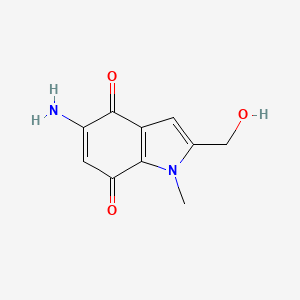
5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione: is a chemical compound with a unique structure that includes an indole ring substituted with amino, hydroxymethyl, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The amino, hydroxymethyl, and methyl groups are introduced through various substitution reactions. For example, nitration followed by reduction can introduce the amino group, while hydroxymethylation can be achieved through formylation followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The indole ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution.
Major Products Formed
Oxidation: 5-Amino-2-(carboxymethyl)-1-methyl-1H-indole-4,7-dione.
Reduction: 5-Amino-2-(hydroxymethyl)-1-methylindoline-4,7-dione.
Substitution: Various substituted indole derivatives depending on the reagent used.
Applications De Recherche Scientifique
5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. It may also participate in redox reactions, acting as an antioxidant.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-(hydroxymethyl)phenol: Similar structure but lacks the indole ring.
5-Amino-2-methylindole: Similar indole structure but lacks the hydroxymethyl group.
Uniqueness
- The presence of both amino and hydroxymethyl groups on the indole ring makes 5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione unique. This combination of functional groups allows for diverse chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
5-amino-2-(hydroxymethyl)-1-methylindole-4,7-dione |
InChI |
InChI=1S/C10H10N2O3/c1-12-5(4-13)2-6-9(12)8(14)3-7(11)10(6)15/h2-3,13H,4,11H2,1H3 |
Clé InChI |
QVUXNSJSYPWDDS-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC2=C1C(=O)C=C(C2=O)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Indazole-6-carboxamide, 2-butyl-3-ethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B15245284.png)
![5-Oxo-1,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl chloride](/img/structure/B15245285.png)

![benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate](/img/structure/B15245304.png)
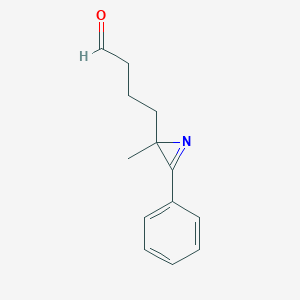
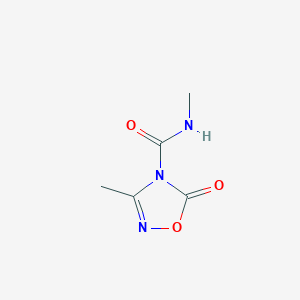
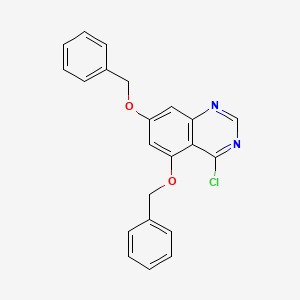
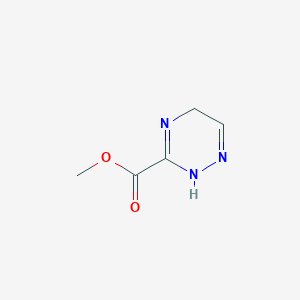
![6-Methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B15245338.png)

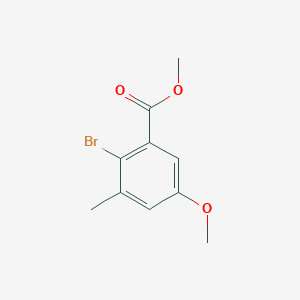
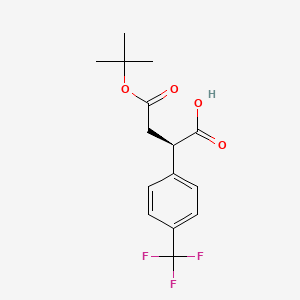
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B15245357.png)
